molecular formula C14H24N4O3 B2796373 2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034420-20-5

2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2796373
CAS No.: 2034420-20-5
M. Wt: 296.371
InChI Key: QCFYKCAASBRXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring an imidazolidine-2-one core linked to a piperidine ring via a methylene bridge. The piperidine moiety is substituted at the 1-position with a tetrahydrofuran-3-yl (THF) group, conferring distinct conformational and electronic properties.

Properties

IUPAC Name

2-oxo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c19-13-15-4-7-18(13)14(20)16-9-11-1-5-17(6-2-11)12-3-8-21-10-12/h11-12H,1-10H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFYKCAASBRXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with piperidine-carboxamide derivatives but differs in key substituents and core heterocycles. Below is a comparative analysis with 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) from the literature :

Property Target Compound Compound 25
Core Structure Imidazolidine-2-one 1,3-Benzodiazol-2-one (benzimidazolone)
Piperidine Substituent 1-(Tetrahydrofuran-3-yl) 4-(4-Chloro-1,3-benzodiazol-1-yl)
Carboxamide Group N-((Piperidin-4-yl)methyl) N-(4-Iodophenyl)
Molecular Weight ~365.4 g/mol (calculated) ~582.8 g/mol (reported)
Key Functional Groups THF (polar oxygen-rich ring), methylene linker Chlorobenzodiazol (aromatic, electron-deficient), iodophenyl (bulky, lipophilic)
Therapeutic Target Hypothesized: Enzymes/receptors with polar binding pockets (e.g., kinases, GPCRs) Reported: Selective inhibitor of 8-oxo-guanine DNA glycosylase (8-OxoG)

Pharmacological and Physicochemical Differences

Lipophilicity and Solubility: The THF group in the target compound enhances polarity and aqueous solubility compared to the iodophenyl group in Compound 25, which is highly lipophilic. This difference may improve oral bioavailability for CNS targets.

Binding Affinity and Selectivity :

  • Compound 25’s iodophenyl group contributes to high potency against 8-OxoG due to hydrophobic interactions in the enzyme’s active site .
  • The target compound’s THF substituent may favor hydrogen bonding with polar residues, enabling selectivity for distinct targets (e.g., kinases or sigma receptors).

Synthetic Complexity :

  • Compound 25 requires multi-step synthesis involving nitroaniline intermediates and iodophenyl coupling .
  • The target compound’s THF-piperidine linkage likely demands stereoselective synthesis, posing challenges in regiochemical control.

Research Findings and Hypotheses

  • Compound 25 demonstrated nanomolar inhibition of 8-OxoG in enzymatic assays, attributed to its halogenated aromatic system .
  • 2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is hypothesized to exhibit improved CNS penetration due to its THF group, though experimental validation is pending.

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